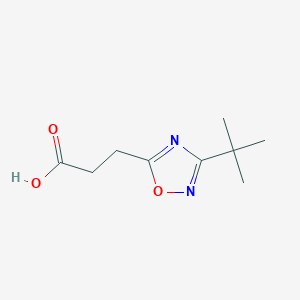
3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid
Übersicht
Beschreibung
“3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid” is a research chemical with the molecular formula C9H14N2O3 and a molecular weight of 198.22 . It has a unique bioisosteric property and a wide spectrum of biological activities, making it a potential candidate for drug development .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole” has been synthesized using two different pathways, one involving “3-tert-butyl-5-(4-ethynylphenyl)-1,2,4-oxadiazole” and the other using “4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde” as intermediates .Molecular Structure Analysis
The molecular structure of “3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid” includes a five-membered 1,2,4-oxadiazole heterocyclic ring, which is of significant interest due to its unique properties .Physical And Chemical Properties Analysis
The compound is predicted to have a boiling point of 353.9 °C at 760 mmHg and a density of 1.2 g/cm3 . Its refractive index is predicted to be n20D 1.49 .Wissenschaftliche Forschungsanwendungen
Overview of 1,2,4-Oxadiazol Compounds
3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid is a derivative of the 1,2,4-oxadiazol class. Compounds with the 1,2,4-oxadiazol ring are recognized for their diverse pharmacological properties. They exhibit a wide range of activities including antibacterial, anti-inflammatory, antituberculous, anti-fungal, anti-diabetic, and anticancer effects. The chemical and pharmacokinetic properties of these compounds significantly enhance their pharmacological activity through hydrogen bond interactions with biomacromolecules (Wang et al., 2022).
Synthesis of 1,2,4-Oxadiazol Derivatives
The synthesis of 1,2,4-oxadiazol derivatives has been a topic of interest due to their pharmacological potential. Primary amidoximes and acylating agents are commonly used as initial reactants for the synthesis of 3,5-substituted 1,2,4-oxadiazoles. Additionally, 1,3-dipolar cycloaddition reactions, especially with primary amidoximes, provide a pathway to a wide spectrum of 1,2,4-oxadiazole derivatives (Kayukova, 2005).
Biological Activities
Oxadiazoles, particularly the 1,2,4-oxadiazole derivatives, have been identified as key motifs in drug-like molecules due to their wide range of biological activities. These compounds have demonstrated effectiveness in treating various mental health conditions such as parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. Moreover, the unique structure of oxadiazoles allows for the development of compounds with superior efficacy and minimum side effects (Saxena et al., 2022).
Safety And Hazards
The compound is classified under GHS07, with hazard statements H317 - H319 indicating that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)8-10-6(14-11-8)4-5-7(12)13/h4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXWNDWYGSUDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205667 | |
| Record name | 3-(1,1-Dimethylethyl)-1,2,4-oxadiazole-5-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
CAS RN |
874815-89-1 | |
| Record name | 3-(1,1-Dimethylethyl)-1,2,4-oxadiazole-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874815-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl)-1,2,4-oxadiazole-5-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)

![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)



![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)
amine](/img/structure/B1438930.png)

![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)


